l-Atabrine dihydrochloride

Catalog No.
S2800317
CAS No.
M.F
C23H32Cl3N3O
M. Wt
472.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
l-Atabrine dihydrochloride

Product Name

l-Atabrine dihydrochloride

IUPAC Name

(4R)-4-N-(6-chloro-2-methoxyacridin-9-yl)-1-N,1-N-diethylpentane-1,4-diamine;dihydrochloride

Molecular Formula

C23H32Cl3N3O

Molecular Weight

472.9 g/mol

InChI

InChI=1S/C23H30ClN3O.2ClH/c1-5-27(6-2)13-7-8-16(3)25-23-19-11-9-17(24)14-22(19)26-21-12-10-18(28-4)15-20(21)23;;/h9-12,14-16H,5-8,13H2,1-4H3,(H,25,26);2*1H/t16-;;/m1../s1

InChI Key

UDKVBVICMUEIKS-GGMCWBHBSA-N

SMILES

CCN(CC)CCCC(C)NC1=C2C=C(C=CC2=NC3=C1C=CC(=C3)Cl)OC.Cl.Cl

Solubility

not available

Canonical SMILES

CCN(CC)CCCC(C)NC1=C2C=C(C=CC2=NC3=C1C=CC(=C3)Cl)OC.Cl.Cl

Isomeric SMILES

CCN(CC)CCC[C@@H](C)NC1=C2C=C(C=CC2=NC3=C1C=CC(=C3)Cl)OC.Cl.Cl

L-Atabrine dihydrochloride, also known as quinacrine dihydrochloride, is a synthetic compound belonging to the acridine family. Its chemical formula is C23H30ClN3O·2HCl, and it is recognized for its distinct yellow crystalline appearance. Historically, L-Atabrine was utilized primarily as an antimalarial agent during World War II and has since been explored for various therapeutic applications, including anti-cancer properties and treatment for certain parasitic infections .

Due to its functional groups. Notably, it can undergo:

  • Intercalation: The compound can intercalate into DNA, disrupting replication and transcription processes. This property is significant in its application as an anti-cancer agent.
  • Hydrolysis: In aqueous environments, L-Atabrine can hydrolyze to form various degradation products, which may influence its biological activity.
  • Oxidation: The presence of nitrogen atoms allows for potential oxidation reactions that can modify its pharmacological properties.

L-Atabrine dihydrochloride exhibits a range of biological activities:

  • Antimicrobial: It has demonstrated effectiveness against various bacteria and protozoa, particularly Giardia lamblia.
  • Anticancer: Research indicates that L-Atabrine may inhibit tumor growth by interfering with cellular signaling pathways such as NF-κB and p53 .
  • Cytotoxicity: At higher concentrations, the compound can induce cytotoxic effects in certain cell lines, making it a candidate for further investigation in cancer therapy.

The synthesis of L-Atabrine dihydrochloride typically involves several steps:

  • Acridine Derivative Formation: Starting from 9-aminoacridine, various alkylation reactions are performed to introduce the necessary side chains.
  • Chlorination: Chlorination of the acridine derivative yields the chloro-substituted product.
  • Formation of Dihydrochloride Salt: The final step involves reacting the base with hydrochloric acid to form the dihydrochloride salt, enhancing its solubility for pharmaceutical applications .

L-Atabrine dihydrochloride has several applications:

  • Pharmaceuticals: Primarily used in treating malaria and certain parasitic infections.
  • Research: Investigated for its potential anti-cancer effects and as a tool in molecular biology due to its DNA intercalating properties.
  • Veterinary Medicine: Occasionally used in veterinary applications for similar infections as in humans.

Several compounds share structural or functional similarities with L-Atabrine dihydrochloride. Here are some notable examples:

Compound NameStructure TypePrimary UseUnique Features
MepacrineAcridine derivativeAntimalarialSimilar mechanism but less studied
AminacrineAcridine derivativeAntisepticHighly fluorescent; used as a mutagen
AcriflavineAcridine derivativeBiological stainIntercalates into nucleic acids

Uniqueness of L-Atabrine Dihydrochloride

L-Atabrine dihydrochloride stands out due to its historical significance as an antimalarial drug and its ongoing exploration for anticancer therapies. Its dual role in both infectious disease treatment and cancer research highlights its versatility compared to other acridine derivatives. Additionally, its specific interactions with DNA and cellular pathways provide unique avenues for therapeutic development not fully explored by its analogs .

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

471.161096 g/mol

Monoisotopic Mass

471.161096 g/mol

Heavy Atom Count

30

Dates

Modify: 2024-02-18

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